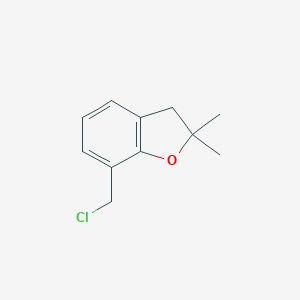
7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
Descripción general
Descripción
7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloromethyl group at the 7th position and two methyl groups at the 2nd position of the dihydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the chloromethylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran. One common method involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) to yield the desired chloromethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Environmentally friendly catalysts and solvents are preferred to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of therapeutic agents due to its benzofuran core.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic substitution reactions. In pharmaceutical applications, its mechanism would depend on the target molecule it is incorporated into and the biological pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
7-(Bromomethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: Similar structure but with a bromomethyl group instead of chloromethyl.
7-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group instead of chloromethyl.
2,2-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran makes it a versatile intermediate for further functionalization, distinguishing it from its analogs. This functional group allows for a wide range of chemical modifications, making it valuable in synthetic chemistry.
Propiedades
IUPAC Name |
7-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDGCBXLXMBJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428720 | |
| Record name | 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115070-62-7 | |
| Record name | 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
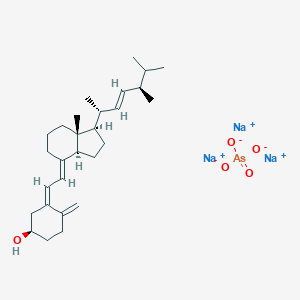
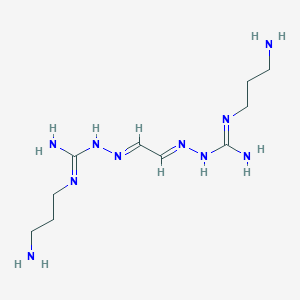
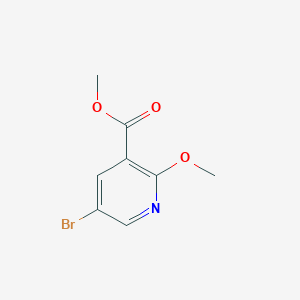
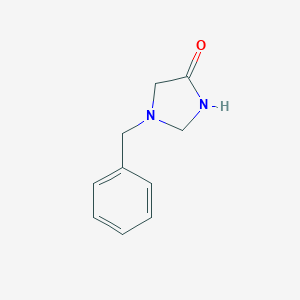
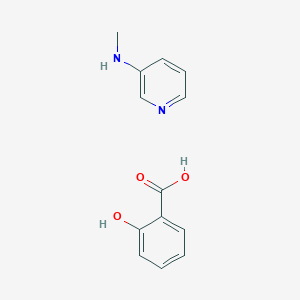
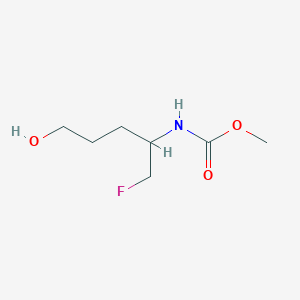
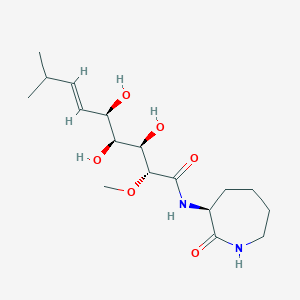
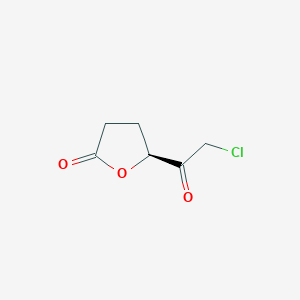
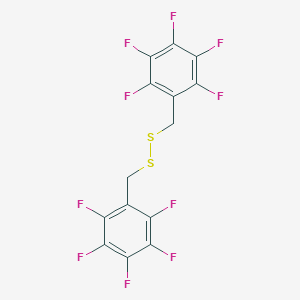
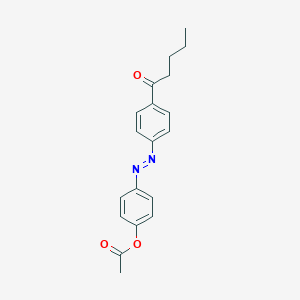
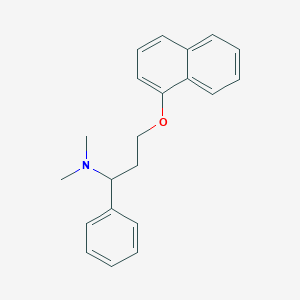
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
